molecular formula C14H16N2O2.2HCl<br>C14H18Cl2N2O2 B051592 3,3'-Dimethoxybenzidine dihydrochloride CAS No. 20325-40-0

3,3'-Dimethoxybenzidine dihydrochloride

Cat. No.: B051592
CAS No.: 20325-40-0
M. Wt: 317.2 g/mol
InChI Key: UXTIAFYTYOEQHV-UHFFFAOYSA-N
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Description

3,3’-Dimethoxybenzidine dihydrochloride is an aromatic amine compound, also known as o-dianisidine dihydrochloride. It is primarily used as an intermediate in the production of dyes and pigments. This compound is initially colorless but turns violet upon standing at room temperature . It is practically insoluble in water but soluble in organic solvents such as alcohol, benzene, ether, chloroform, and acetone .

Mechanism of Action

Target of Action

3,3’-Dimethoxybenzidine dihydrochloride, also known as o-Dianisidine dihydrochloride, is an aromatic amine . It is primarily used as an intermediate in the production of dyes and pigments

Mode of Action

It is known to react weakly as an acid to neutralize bases . It may also react with strong oxidizing agents or strong reducing agents .

Biochemical Pathways

It is used as a colorimetric peroxidase substrate suitable for use in elisa procedures .

Pharmacokinetics

It is known that the compound is slightly soluble in water, but soluble in alcohol, benzene, ether, chloroform, acetone, and probably most other organic solvents .

Result of Action

3,3’-Dimethoxybenzidine dihydrochloride is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals . Oral exposure to 3,3’-Dimethoxybenzidine caused tumors in two rodent species and at several different tissue sites . Administration of the dihydrochloride salt of 3,3’-Dimethoxybenzidine in the drinking water increased the combined incidence of benign and malignant tumors of the Zymbal gland (adenoma and carcinoma), liver (hepatocellular adenoma and carcinoma), large intestine (adenomatous polyps and adenocarcinoma), skin (basal-cell or sebaceous-gland adenoma and carcinoma), and oral cavity (squamous-cell papilloma and carcinoma) in both sexes .

Action Environment

The action of 3,3’-Dimethoxybenzidine dihydrochloride can be influenced by environmental factors. For instance, it is known to be stable at normal temperatures and pressures . The compound turns violet upon standing at room temperature . Occupational exposure to 3,3’-Dimethoxybenzidine may occur for those workers in dye manufacturing and processing plants .

Chemical Reactions Analysis

3,3’-Dimethoxybenzidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts weakly as an acid to neutralize bases and may react with strong oxidizing or reducing agents . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium dithionite for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3,3’-Dimethoxybenzidine dihydrochloride is similar to other aromatic amines, such as benzidine and its derivatives. it is unique due to its specific use as a peroxidase substrate and its role in the production of certain dyes . Similar compounds include:

  • Benzidine
  • 3,3’-Dimethylbenzidine
  • 4,4’-Diaminobiphenyl

These compounds share structural similarities but differ in their specific applications and reactivity.

Properties

IUPAC Name

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.2ClH/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;;/h3-8H,15-16H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTIAFYTYOEQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2.2HCl, C14H18Cl2N2O2
Record name 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE
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Related CAS

119-90-4 (Parent)
Record name o-Dianisidine dihydrochloride
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DSSTOX Substance ID

DTXSID1020485
Record name C.I. Disperse Black 6 dihydrochloride
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Molecular Weight

317.2 g/mol
Source PubChem
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Physical Description

3,3'-dimethoxybenzidine dihydrochloride is an off-white powder. (NTP, 1992), Water or Solvent Wet Solid
Record name 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE
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Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy-, hydrochloride (1:2)
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992)
Record name 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE
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CAS No.

20325-40-0
Record name 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name o-Dianisidine dihydrochloride
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Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy-, hydrochloride (1:2)
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Record name C.I. Disperse Black 6 dihydrochloride
Source EPA DSSTox
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Record name 3,3'-dimethoxybiphenyl-4,4'-ylenediammonium dichloride
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Record name O-DIANISIDINE DIHYDROCHLORIDE
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Melting Point

514 °F (NTP, 1992)
Record name 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the major health concerns associated with 3,3′-Dimethoxybenzidine dihydrochloride exposure?

A1: 3,3′-Dimethoxybenzidine dihydrochloride (DMOB) is considered a carcinogen, with studies in F344/N rats demonstrating its potential to induce tumors in multiple organs. These include the skin, Zymbal gland, preputial and clitoral glands, oral cavity, small and large intestines, liver, brain, mesothelium, mammary gland, and uterus/cervix. [, , , , ]

Q2: How does DMOB compare in terms of carcinogenicity to other related compounds?

A2: DMOB is a congener of benzidine, a known human carcinogen. [] While studies in BALB/c mice did not show carcinogenic effects of DMOB, it is considered carcinogenic in rats and possibly hamsters. [] The carcinogenicity of DMOB in humans is still under investigation.

Q3: What is the mechanism of DMOB's carcinogenicity?

A3: While the exact mechanism of DMOB-induced carcinogenicity is not fully elucidated, studies have shown that DMOB is mutagenic in Salmonella typhimurium and induces sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells. [] This suggests that DMOB exerts its carcinogenic effects through DNA damage.

Q4: Are there any specific organs or tissues that are particularly susceptible to DMOB-induced tumors?

A4: Studies in F344/N rats have shown that DMOB can induce tumors in multiple organs. The most frequent sites of tumor development include the skin, Zymbal gland, preputial and clitoral glands, oral cavity, intestines, liver, and mammary gland. [, ] Notably, DMOB has also been linked to an increased incidence of brain tumors in these animals, although this finding is considered equivocal. []

Q5: What is the significance of the observation that DMOB causes atrial thrombosis in rats?

A5: Research indicates that DMOB exposure can lead to atrial thrombosis in rats. [] While the mechanism is not completely understood, it is speculated that DMOB might contribute to myocardial injury, endothelial damage, circulatory stasis, hypercoagulability, or impaired atrial mechanical activity, ultimately increasing the risk of thrombosis. []

Q6: What are the implications of the carcinogenicity of DMOB for human health?

A8: While direct evidence of DMOB carcinogenicity in humans is lacking, the strong evidence from animal studies necessitates careful consideration of potential risks. This is particularly relevant for individuals involved in the production of bisazobiphenyl dyes, where exposure to DMOB might occur. [] Further research is needed to fully understand the human health risks associated with DMOB exposure.

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